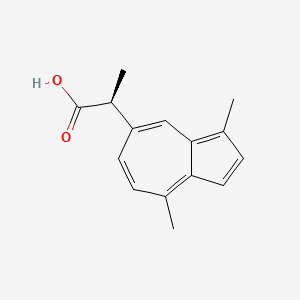
(2S)-2-(3,8-dimethylazulen-5-yl)propanoic acid
Description
Introduction to Chemical Compounds
Definition and Fundamental Concepts
A chemical compound is a substance formed when two or more distinct elements chemically bond in fixed proportions, resulting in a material with properties unlike those of its components. These bonds arise from electrostatic interactions (ionic), shared electrons (covalent), or metallic bonding, each conferring distinct physical and chemical characteristics. For instance, sodium chloride ($$ \text{NaCl} $$)—a classic ionic compound—dissociates into $$ \text{Na}^+ $$ and $$ \text{Cl}^- $$ ions in water, enabling electrical conductivity, whereas covalent methane ($$ \text{CH}_4 $$) remains molecular in solution.
Compounds are represented by chemical formulas that specify element ratios. Stoichiometry governs these ratios, ensuring consistency; water ($$ \text{H}2\text{O} $$) always contains two hydrogen atoms per oxygen atom. This contrasts with mixtures, where components retain individual properties and ratios vary. The International Union of Pure and Applied Chemistry (IUPAC) standardizes nomenclature, enabling unambiguous communication (e.g., "ethanol" for $$ \text{C}2\text{H}_5\text{OH} $$).
Historical Development of Chemical Structure Theory
Robert Boyle’s Early Concepts
In 1661, Robert Boyle’s The Sceptical Chymist challenged Aristotelian and Paracelsian views, positing that matter comprises corpuscles (primitive atoms) whose arrangements dictate properties. Boyle distinguished compounds from mixtures, arguing that compounds result from chemical interactions altering corpuscular structures. His experiments with acids and metals demonstrated that reactions produce new substances, laying groundwork for later stoichiometric laws. Though Boyle retained alchemical terminology, his emphasis on empirical analysis and element definitions catalyzed chemistry’s shift from mysticism to science.
August Kekulé and Structural Theory
By the mid-19th century, August Kekulé advanced structural theory , proposing that carbon atoms form tetrahedral bonds. His 1865 benzene model—a hexagonal ring with alternating single and double bonds—resolved inconsistencies in aromatic compound reactivity. While Kekulé’s structure explained benzene’s stability and substitution patterns, X-ray crystallography later revealed equal bond lengths (0.139 nm), contradicting his alternating single/double bond hypothesis. Nonetheless, his work underscored the importance of molecular geometry, influencing organic synthesis and spectroscopy.
Aleksandr Butlerov’s Contributions
Aleksandr Butlerov formalized structural theory in 1861, asserting that a compound’s properties derive from atomic connectivity , not just composition. He synthesized hexamine and formaldehyde, demonstrating how isomerism arises from differing atomic arrangements. Butlerov’s prediction of tetrahedral carbon (later confirmed by Jacobus van ’t Hoff) became pivotal for understanding stereochemistry. His emphasis on empirical formulas and reaction mechanisms bridged theoretical and applied chemistry, enabling systematic organic synthesis.
Distinction Between Elements, Compounds, and Mixtures
Elements consist of单一原子 (e.g., gold, oxygen), while compounds are chemically bonded elements (e.g., carbon dioxide, $$ \text{CO}_2 $$). Mixtures physically combine substances without bonding (e.g., air, saltwater). Key distinctions include:
- Composition Fixity : Compounds have fixed ratios (water is always $$ \text{H}_2\text{O} $$); mixtures vary.
- Separation Methods : Compounds require chemical reactions (e.g., electrolysis), whereas mixtures use physical processes (e.g., distillation).
- Property Retention : Mixture components retain original properties; compounds exhibit emergent traits.
For example, iron sulfide ($$ \text{FeS} $$) forms via iron-sulfur reactions, exhibiting non-magnetic properties unlike elemental iron.
Significance in Modern Chemistry
Chemical compounds underpin advancements in energy, medicine, and materials science. Hydrogen fuel cells leverage $$ \text{H}2 $$ and $$ \text{O}2 $$ reactions to generate electricity, while lithium-ion batteries rely on intercalation compounds like $$ \text{LiCoO}2 $$. Pharmaceuticals, such as aspirin ($$ \text{C}9\text{H}8\text{O}4 $$), exploit organic synthesis to target diseases. Additionally, coordination complexes (e.g., cisplatin) revolutionize cancer treatment by disrupting DNA replication.
Modern challenges, such as carbon capture and biodegradable polymers, drive innovation in compound design. Computational chemistry enables predictive modeling of molecular interactions, accelerating drug discovery and material engineering.
Propriétés
Numéro CAS |
489-87-2 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(2S)-2-(3,8-dimethylazulen-5-yl)propanoic acid |
InChI |
InChI=1S/C15H16O2/c1-9-4-6-12(11(3)15(16)17)8-14-10(2)5-7-13(9)14/h4-8,11H,1-3H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
VEHBLYQIKWPOQM-NSHDSACASA-N |
SMILES |
CC1=C2C=CC(=C2C=C(C=C1)C(C)C(=O)O)C |
SMILES isomérique |
CC1=C2C=CC(=C2C=C(C=C1)[C@H](C)C(=O)O)C |
SMILES canonique |
CC1=C2C=CC(=C2C=C(C=C1)C(C)C(=O)O)C |
Synonymes |
chamazulene carboxylic acid |
Origine du produit |
United States |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


